![molecular formula C18H17N3O4 B2890784 1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione CAS No. 314026-17-0](/img/structure/B2890784.png)
1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione
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Overview
Description
1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione, also known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) enzyme. PLD is an essential enzyme that plays a critical role in the regulation of various cellular processes, including membrane trafficking, cytoskeletal dynamics, and signal transduction. The inhibition of PLD activity by FIPI has been shown to have significant implications in various scientific research applications.
Scientific Research Applications
Chemical Synthesis and Modification
- A novel series of compounds related to the chemical structure of interest have been synthesized, showcasing the versatility in chemical modifications possible for such molecules. These compounds were designed for potential pharmacological evaluation, highlighting the synthetic strategies used to create derivatives with potentially useful biological activities (J. Kumar et al., 2017).
Potential Anticancer Activity
- Research into derivatives of piperazine-dione compounds, such as "1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione", has indicated their potential in anticancer applications. Compounds synthesized from iminodiacetic acid with various amines showed promising anticancer activity in vitro against several cancer cell lines, emphasizing the importance of structural variations in enhancing biological activity (Sandeep Kumar et al., 2013).
Organic Crystal Engineering
- Studies in organic crystal engineering have explored the crystal packing of piperazinediones derived from amino acids, revealing insights into the molecular interactions and supramolecular organization crucial for designing materials with desired properties. This research underscores the role of crystal engineering in developing new materials with potential applications in various fields (Deogratias Ntirampebura et al., 2008).
Antimicrobial and Antifungal Applications
- Novel furan/thiophene and piperazine-containing compounds have been synthesized, showing significant in vitro and in vivo fungicidal activity against several test plant fungi. This research suggests the potential of these compounds in agricultural applications as fungicides, highlighting the importance of chemical diversity in discovering new agrochemicals (Baolei Wang et al., 2015).
Luminescent Properties and Photo-induced Electron Transfer
- The luminescent properties and photo-induced electron transfer capabilities of novel piperazine substituted naphthalimide compounds have been studied, revealing their potential applications in developing fluorescent probes and materials for optical devices. These findings highlight the role of structural modification in tuning the photophysical properties of organic compounds (Jiaan Gan et al., 2003).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-13-4-1-2-5-14(13)21(18(16)24)12-19-7-9-20(10-8-19)17(23)15-6-3-11-25-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQVNMTDNYXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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